molecular formula C9H10O3S B13478772 Methyl 5-(2-methyloxiran-2-yl)thiophene-2-carboxylate

Methyl 5-(2-methyloxiran-2-yl)thiophene-2-carboxylate

Cat. No.: B13478772
M. Wt: 198.24 g/mol
InChI Key: LIOGGSPQRNYBLA-UHFFFAOYSA-N
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Description

Methyl 5-(2-methyloxiran-2-yl)thiophene-2-carboxylate is a thiophene-based ester featuring a methyl group at the oxirane (epoxide) ring attached to the 5-position of the thiophene core. This compound combines the electron-rich thiophene ring with a reactive epoxide moiety, making it a versatile intermediate in organic synthesis and drug discovery. The epoxide group confers unique reactivity, enabling nucleophilic ring-opening reactions, which are valuable in constructing complex molecules .

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 5-(2-methyloxiran-2-yl)thiophene-2-carboxylate

InChI

InChI=1S/C9H10O3S/c1-9(5-12-9)7-4-3-6(13-7)8(10)11-2/h3-4H,5H2,1-2H3

InChI Key

LIOGGSPQRNYBLA-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC=C(S2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-methyloxiran-2-yl)thiophene-2-carboxylate can be achieved through several methods. One common approach involves the reaction of methyl thioglycolate with methyl 2-bromoacinnamates in the presence of sodium methoxide in dry methanol . This reaction typically yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methyloxiran-2-yl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-(2-methyloxiran-2-yl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(2-methyloxiran-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at the 3-, 4-, or 5-positions of the thiophene ring. Below is a comparative analysis:

Compound Substituent(s) Molecular Formula Molecular Weight Key Properties
Methyl 5-(2-methyloxiran-2-yl)thiophene-2-carboxylate (Target) 5-(2-methyloxiran-2-yl) C₁₀H₁₀O₃S 210.25 g/mol Reactive epoxide; potential for covalent binding; moderate stability in polar solvents
Methyl 5-(3-methoxyphenyl)thiophene-2-carboxylate 5-(3-methoxyphenyl) C₁₄H₁₄O₃S 278.33 g/mol Enhanced lipophilicity; UV-active due to aryl group; used in agrochemical research
Methyl 5-(1H-imidazol-4-yl)-4-phenylthiophene-2-carboxylate 5-(imidazol-4-yl), 4-phenyl C₁₆H₁₃N₃O₂S 335.37 g/mol Bifunctional (imidazole + phenyl); targets protein-protein interaction stabilizers
Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate Benzo[b]thiophene with CF₃ C₁₁H₇F₃O₂S 272.23 g/mol High electron-withdrawing effect; nematicidal and plant growth regulatory activity
Methyl 5-(bromoacetyl)thiophene-2-carboxylate 5-(bromoacetyl) C₈H₇BrO₃S 287.11 g/mol Electrophilic bromoacetyl group; precursor for cross-coupling reactions
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate 5-Cl, 3-(chlorosulfonyl) C₇H₅Cl₂O₄S₂ 303.15 g/mol Dual electrophilic sites (Cl, SO₂Cl); used in sulfonamide drug synthesis

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